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Compound of Interest

Compound Name: Casuarine

Cat. No.: B1244732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Casuarina cunninghamiana genome,

offering valuable insights for researchers, scientists, and professionals in drug development.

Casuarina cunninghamiana, commonly known as the river she-oak, is a nitrogen-fixing tree of

significant ecological and economic importance. This document summarizes the key

quantitative data of its genome, details the experimental protocols for genomic analysis, and

visualizes a critical signaling pathway.

Core Genomic Data
The genomic architecture of Casuarina cunninghamiana reveals a moderately sized genome

with a significant number of protein-coding genes. The data presented below is compiled from

recent genomic sequencing projects, providing a quantitative overview of both the nuclear and

chloroplast genomes.
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Genomic Feature Nuclear Genome Chloroplast Genome

Genome Size 293,483,606 bp[1][2] 156,129 bp[3][4]

Number of Protein-Coding

Genes
24,674[1][2] 87[3][4]

Number of tRNA Genes Not specified in results 37[3][4]

Number of rRNA Genes Not specified in results 8[3][4]

Repetitive Sequences 27.74%[1][2] Not specified in results

GC Content Not specified in results 36.34%[3][4]

Experimental Protocols
The sequencing and analysis of the Casuarina cunninghamiana genome involved a multi-

platform approach to achieve a high-quality, chromosome-scale assembly. The following

sections detail the representative methodologies for the key experiments performed.

High-Molecular-Weight DNA Extraction from Plant
Tissue
High-quality, high-molecular-weight (HMW) DNA is crucial for long-read sequencing. A common

method for extracting HMW DNA from plant tissue is the Cetyltrimethylammonium bromide

(CTAB) method, optimized for preserving DNA integrity.

Tissue Collection and Preparation: Collect fresh, young leaf tissue and immediately freeze in

liquid nitrogen. Grind the frozen tissue into a fine powder using a mortar and pestle.

Lysis: Transfer the powdered tissue to a pre-warmed CTAB extraction buffer. This buffer

contains CTAB, a detergent that solubilizes membranes and denatures proteins, and agents

like β-mercaptoethanol to inhibit oxidation.

Purification: Perform sequential extractions with chloroform:isoamyl alcohol to remove

proteins and other cellular debris. The HMW DNA is then precipitated from the aqueous

phase using isopropanol.
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Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts

and impurities and then air-dried. Finally, the HMW DNA is gently resuspended in a suitable

buffer, such as TE buffer.

PacBio SMRTbell® Library Preparation for Long-Read
Sequencing
The nuclear genome of C. cunninghamiana was sequenced using Pacific Biosciences (PacBio)

long-read technology. The following protocol outlines the general steps for preparing a

SMRTbell® library.

DNA Fragmentation: HMW DNA is sheared to the desired fragment size (typically >30 kb for

genome assembly) using a g-TUBE™ or a Megaruptor® system.

DNA Damage Repair and End-Repair: The fragmented DNA is treated with a cocktail of

enzymes to repair any damaged bases and to create blunt ends.

A-tailing: An "A" nucleotide is added to the 3' ends of the blunt-ended DNA fragments.

SMRTbell Adapter Ligation: Hairpin adapters, known as SMRTbell® adapters, are ligated to

the A-tailed DNA fragments. This creates a closed, circular DNA template.

Library Cleanup: The SMRTbell® library is purified to remove small DNA fragments and

unligated adapters, typically using AMPure® PB beads.

Size Selection: To further enrich for long fragments, size selection is performed using a

BluePippin™ or SageELF™ system.

Hi-C Library Preparation for Genome Scaffolding
To achieve a chromosome-scale assembly, Chromosome Conformation Capture (Hi-C)

technology was employed. This technique captures the three-dimensional organization of the

genome.

Cross-linking: Intact nuclei are treated with formaldehyde to cross-link proteins to DNA,

preserving the spatial arrangement of the chromatin.
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Chromatin Digestion: The cross-linked chromatin is digested with a restriction enzyme that

leaves a 5' overhang.

Biotinylation and Ligation: The 5' overhangs are filled in with a biotinylated nucleotide, and

the ends of proximal DNA fragments are ligated together.

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is

purified.

Biotin Pull-down: The biotinylated ligation junctions are captured using streptavidin beads.

Library Construction: The captured DNA is then used to construct a standard Illumina

sequencing library.

Illumina Library Preparation for Chloroplast Genome
Sequencing
The chloroplast genome was sequenced using the Illumina platform. The following is a

generalized protocol for preparing an Illumina DNA library.

Chloroplast DNA Enrichment: Chloroplasts are isolated from total cellular lysate through

differential centrifugation or sucrose gradient centrifugation. The chloroplast DNA is then

extracted.

DNA Fragmentation: The chloroplast DNA is fragmented to a desired size range (e.g., 300-

500 bp) using enzymatic digestion or sonication.

End-Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and an

"A" base is added to the 3' ends.

Adapter Ligation: Illumina-specific adapters are ligated to the A-tailed DNA fragments.

PCR Amplification: The adapter-ligated DNA is amplified by PCR to enrich for fragments that

have adapters on both ends and to add sequences required for clustering on the Illumina

flow cell.
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Library Quantification and Quality Control: The final library is quantified and its size

distribution is assessed to ensure it is suitable for sequencing.

Bioinformatic Workflow: From Raw Reads to Annotated
Genome
The raw sequencing data from the PacBio, Hi-C, and Illumina platforms are processed through

a comprehensive bioinformatic pipeline.

Sequencing Data Genome Assembly & Scaffolding

Genome AnnotationPacBio Reads De Novo Assembly

Hi-C Reads

Hi-C Scaffolding

Illumina Reads

Gene Prediction

Transcriptome Evidence

Chromosome-Scale Assembly

Repeat Masking Functional Annotation Annotated Genome

Click to download full resolution via product page

Bioinformatic workflow for genome assembly and annotation.

Symbiotic Nitrogen Fixation Signaling Pathway
Casuarina cunninghamiana forms a symbiotic relationship with the nitrogen-fixing

actinobacterium Frankia. This interaction leads to the formation of root nodules where

atmospheric nitrogen is converted into ammonia, a process vital for the plant's growth in

nitrogen-poor soils. The initiation of this symbiosis involves a complex molecular dialogue

between the plant and the bacterium. While the specific signaling molecules from Frankia are

not fully characterized, the downstream signaling cascade in the plant shares similarities with

the well-studied legume-rhizobium symbiosis.
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The following diagram illustrates a model of the early signaling pathway in actinorhizal

symbiosis.
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Model of the early symbiotic signaling pathway in actinorhizal plants.

This guide provides a foundational understanding of the Casuarina cunninghamiana genome.

The detailed genomic data, experimental protocols, and the visualized signaling pathway offer

a valuable resource for further research into the genetic basis of this species' unique biological

characteristics, with potential applications in forestry, land reclamation, and the discovery of

novel bioactive compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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